synthesis and properties of 4-(pentafluorosulfanyl)phenol
synthesis and properties of 4-(pentafluorosulfanyl)phenol
An In-depth Technical Guide to the Synthesis and Properties of 4-(Pentafluorosulfanyl)phenol: A Versatile Building Block for Modern Drug Discovery
Abstract
The pentafluorosulfanyl (SF₅) group has rapidly emerged as a uniquely powerful substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group for its exceptional combination of properties. This guide provides a comprehensive technical overview of 4-(pentafluorosulfanyl)phenol, a key building block for introducing the SF₅-aryl motif. We delve into the rationale behind its synthesis, present a detailed experimental protocol, and thoroughly analyze its distinctive physicochemical and spectroscopic properties. Furthermore, this whitepaper explores the reactivity of the molecule and its practical applications in drug development, offering researchers and scientists a foundational resource for leveraging this high-value compound in their work.
Part 1: The Pentafluorosulfanyl (SF₅) Group: A Bioisostere of Unparalleled Potential
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability. While the trifluoromethyl (CF₃) group has been the workhorse in this domain, the pentafluorosulfanyl (SF₅) group is now attracting significant attention for its superior and distinct characteristics.[1]
The SF₅ group is an exceptionally stable, highly electronegative, and surprisingly lipophilic moiety.[2] Its octahedral geometry and the robust S-F bonds confer remarkable resistance to chemical and thermal degradation, a critical attribute for developing durable therapeutic agents.[3] Unlike the CF₃ group, the SF₅ group is not a hydrogen bond acceptor, and its electronic effect is almost purely inductive, with minimal resonance contribution. This unique electronic profile allows chemists to finely tune molecular properties without introducing the confounding resonance effects seen with groups like the nitro (NO₂) moiety.
Its steric bulk is comparable to a tert-butyl group, yet its electronic nature is strongly withdrawing, a rare and valuable combination. These features make the SF₅ group an outstanding bioisosteric replacement for CF₃, tert-butyl, and nitro groups, enabling chemists to modulate pharmacokinetics and pharmacodynamics in ways previously unattainable.[4]
| Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-C(CH₃)₃) | Nitro (-NO₂) |
| Hammett Constant (σₚ) | ~0.68 | ~0.53 | ~-0.20 | ~0.78 |
| Lipophilicity (π) | ~1.5 | ~0.88 | ~1.98 | ~-0.28 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |
| Stability | Very High | High | High | Moderate (Reducible) |
| H-Bond Acceptor? | No | Weak | No | Yes |
| Table 1: Comparative Properties of Key Functional Groups. The SF₅ group uniquely combines high electronegativity and high lipophilicity, setting it apart from other common bioisosteres. |
Part 2: Synthesis of 4-(Pentafluorosulfanyl)phenol
The accessibility of SF₅-containing building blocks has historically been a barrier to their widespread adoption.[1] However, with the commercial availability of precursors like 4-(pentafluorosulfanyl)aniline, the synthesis of the corresponding phenol is a straightforward and critical transformation for further derivatization.
The most reliable and established method for converting an aromatic amine to a phenol is through the formation of a diazonium salt, followed by thermal hydrolysis. This process, a variation of the Sandmeyer reaction, is well-suited for SF₅-anilines due to the stability of the SF₅ group under the required acidic conditions.
Featured Protocol: Synthesis via Diazotization of 4-(Pentafluorosulfanyl)aniline
This protocol describes a robust, self-validating method for the preparation of 4-(pentafluorosulfanyl)phenol. The key to success is careful temperature control during the diazotization step to prevent premature decomposition of the diazonium salt and the formation of unwanted side products.
Step-by-Step Methodology:
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Diazotization:
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To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-(pentafluorosulfanyl)aniline (1.0 eq).
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Add a 3 M solution of sulfuric acid (H₂SO₄) and cool the resulting slurry to 0–5 °C in an ice-salt bath. The aniline salt may precipitate.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
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Add the NaNO₂ solution dropwise to the cold aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
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Stir the reaction mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of solids.
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-
Hydrolysis:
-
In a separate, larger flask, prepare a boiling solution of 1.5 M H₂SO₄.
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Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. This step should be performed behind a blast shield, as it involves the vigorous evolution of nitrogen gas.
-
After the addition is complete, maintain the reflux for 15-20 minutes to ensure complete decomposition of the diazonium intermediate.
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude phenol.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford 4-(pentafluorosulfanyl)phenol as a solid.[5]
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Part 3: Physicochemical Properties and Spectroscopic Profile
The potent electron-withdrawing nature of the SF₅ group dramatically influences the properties of the phenol ring, making it a unique chemical entity.
Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge, stabilizing the phenoxide and thus increasing acidity (lowering the pKa). The SF₅ group is one of the strongest electron-withdrawing groups, leading to a significant increase in the acidity of 4-(pentafluorosulfanyl)phenol compared to phenol itself. While a definitive experimental value is not widely published, its pKa can be reliably estimated to be near 8.0, making it approximately 100 times more acidic than phenol.
| Compound | pKa (aqueous) | Rationale for Acidity |
| Phenol | 9.95 | Baseline acidity. |
| 4-Fluorophenol | 9.89 | Weak inductive effect from -F.[6] |
| 3-(Trifluoromethyl)phenol | 9.08 | Strong inductive effect from -CF₃.[6] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 | Additive strong inductive effects.[6] |
| 4-(Pentafluorosulfanyl)phenol | ~8.0 (Est.) | Very strong inductive effect from -SF₅. |
| 4-Nitrophenol | 7.15 | Strong inductive and resonance effects. |
| Table 2: Acidity of Substituted Phenols. The estimated pKa of 4-(pentafluorosulfanyl)phenol highlights the powerful acidifying effect of the SF₅ group. |
Lipophilicity (LogP)
Despite its high polarity, the SF₅ group is known to increase the lipophilicity of parent molecules. Studies have shown that replacing a CF₃ group with an SF₅ group typically increases the octanol-water partition coefficient (LogP) by 0.5 to 0.6 units. This enhancement in lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.
Spectroscopic Characterization
The spectroscopic signature of 4-(pentafluorosulfanyl)phenol is highly characteristic, particularly in its ¹⁹F NMR spectrum.
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¹⁹F NMR: The SF₅ group provides a distinct and unmistakable signal. It appears as an A₄B spin system, consisting of two multiplets:
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A quintet around δ ≈ 80-85 ppm corresponding to the single axial fluorine (Fₐₓ), which is coupled to the four equatorial fluorines.
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A quintet around δ ≈ 60-65 ppm corresponding to the four equivalent equatorial fluorines (Fₑq), which are coupled to the single axial fluorine. The large chemical shift difference and clear coupling pattern make ¹⁹F NMR an invaluable tool for confirming the presence and integrity of the SF₅ group.[7][8]
-
-
¹H NMR: The aromatic region will display a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. Two doublets will be observed, one for the protons ortho to the hydroxyl group and another for the protons ortho to the SF₅ group.
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¹³C NMR: The carbon spectrum will show four aromatic signals. The carbon attached to the sulfur atom (C-S) will be significantly influenced by the five fluorine atoms, often appearing as a quintet due to C-F coupling.
| Nucleus | Expected Chemical Shift (δ) | Key Features |
| ¹⁹F | Fₑq: ~60-65 ppmFₐₓ: ~80-85 ppm | A₄B system: two quintets (JFF ≈ 140-150 Hz) |
| ¹H | 6.8-7.8 ppm | Two doublets (AA'BB' system) |
| ¹³C | 115-160 ppm | C-S bond shows coupling to fluorine (quintet) |
| Table 3: Predicted NMR Spectroscopic Data. The unique A₄B pattern in the ¹⁹F NMR spectrum is the definitive signature of the SF₅ group. |
Part 4: Chemical Reactivity and Derivatization
4-(Pentafluorosulfanyl)phenol is a versatile intermediate, offering two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring.
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Reactions of the Hydroxyl Group: The acidity of the phenol makes it easy to deprotonate, forming a nucleophilic phenoxide. This anion readily participates in Williamson ether synthesis (O-alkylation) with alkyl halides and O-acylation with acyl chlorides or anhydrides. These reactions are fundamental for creating vast libraries of SF₅-containing aryl ethers and esters, which are common motifs in drug candidates.
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Reactions of the Aromatic Ring: The reactivity of the ring is governed by the interplay between the strongly activating, ortho,para-directing hydroxyl group and the strongly deactivating, meta-directing SF₅ group.
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Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the -OH group dominates, directing incoming electrophiles to the positions ortho to the hydroxyl group. Reactions like bromination or nitration will occur selectively at these positions.
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Oxidative Dearomatization: Under strong oxidizing conditions, such as with hydrogen peroxide in concentrated sulfuric acid, the electron-rich phenol ring can undergo oxidative dearomatization to yield complex aliphatic SF₅-containing compounds like muconolactones.[1][3] This unique reactivity opens pathways to novel, non-aromatic SF₅ scaffolds.
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Part 5: Applications in Drug Development: A Case Study
The value of 4-(pentafluorosulfanyl)phenol is best illustrated by its use in the synthesis of novel bioactive agents. For instance, SF₅-anilines, which are directly related to the phenol, have been used as key building blocks for a new class of meta-diamide insecticides.[2][9]
In a typical synthetic campaign, an SF₅-aniline (prepared from the corresponding phenol or vice-versa) is coupled with a tailored carboxylic acid to form an amide bond. The resulting molecule combines the unique properties of the SF₅-aryl core with other pharmacophores to target specific biological receptors, such as GABA receptors in insects.[2] In these cases, the SF₅ group serves to:
-
Enhance Lipophilicity: Improving the compound's ability to penetrate the waxy cuticle of insects.
-
Increase Metabolic Stability: Preventing enzymatic degradation and prolonging the compound's active lifetime.
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Optimize Target Binding: The unique steric and electronic profile of the SF₅ group can lead to tighter and more selective binding to the target protein compared to analogues containing CF₃ or other groups.
This example underscores how 4-(pentafluorosulfanyl)phenol serves as a gateway to molecules where the SF₅ group is not merely a placeholder, but an active and crucial contributor to the overall biological activity.
Conclusion
4-(Pentafluorosulfanyl)phenol is more than just another fluorinated building block; it is a strategic entry point into a class of compounds with exceptional properties. Its synthesis is accessible from commercially available precursors, and its physicochemical profile—marked by high acidity, tailored lipophilicity, and a unique spectroscopic signature—makes it an ideal scaffold for modern medicinal chemistry. By understanding its synthesis, properties, and reactivity, researchers can effectively harness the power of the "super-trifluoromethyl" SF₅ group to design the next generation of pharmaceuticals and advanced materials.
References
-
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link]
-
Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. American Chemical Society. [Link]
-
Savoie, P. R., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]
-
Le, T. V., & Daugulis, O. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
-
Welch, J. T. (2012). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. Fluorine in Pharmaceutical and Medicinal Chemistry, 175-194. [Link]
-
Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]
-
Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
-
Prinz, C., et al. (2021). Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. [Link]
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Link]
-
Haufe, G., et al. (2013). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. ResearchGate. [Link]
-
Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Pentafluorophenol. PubChem. [Link]
-
Rebowe, M. A., & O'Hagan, D. (2016). New Frontiers and Developing Applications in ¹⁹F NMR. Magnetic Resonance in Chemistry, 54(7), 527-540. [Link]
-
Stare, J., & Kokalj, A. (2017). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 8(1), 733-743. [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2003). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 50(2), 213-222. [Link]
-
Ciriminna, R., & Pagliaro, M. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(24), 5848. [Link]
-
Savoie, P. R., & Welch, J. T. (2015). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
-
Magre, M., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 2(5), 423-432. [Link]
-
Wang, F., et al. (2023). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Nature Communications, 14(1), 1-10. [Link]
-
Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link]
-
Ragan, M. A. (1982). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). NP-MRD. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Pentafluorosulfanyl)phenol | 774-94-7 [sigmaaldrich.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. mdpi.com [mdpi.com]
